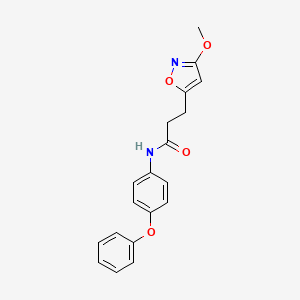![molecular formula C17H17N5O3 B11004448 N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11004448.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The benzodioxin intermediate can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkynes . The final step involves coupling the triazole and benzodioxin intermediates with a pyrrole derivative under basic conditions, typically using N,N-dimethylformamide (DMF) as the solvent and lithium hydride (LiH) as the base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Brominated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the benzodioxin and pyrrole rings can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: Similar structure but contains a sulfonamide group instead of a triazole and pyrrole ring.
2-(6-CHLOROPYRIDIN-3-YL)-N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHYLIDENE)ACETOHYDRAZIDE: Contains a benzodioxin ring but differs in the other functional groups.
Uniqueness
N-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H17N5O3/c23-15(7-10-22-8-3-4-9-22)18-17-19-16(20-21-17)14-11-24-12-5-1-2-6-13(12)25-14/h1-6,8-9,14H,7,10-11H2,(H2,18,19,20,21,23) |
InChI Key |
VMFMRZCBHQMKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)NC(=O)CCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-3-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)quinazolin-4(3H)-one](/img/structure/B11004373.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11004376.png)
![4-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide](/img/structure/B11004381.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11004383.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11004391.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11004398.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine](/img/structure/B11004409.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valyl-L-alanine](/img/structure/B11004412.png)
![N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11004418.png)
![methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate](/img/structure/B11004427.png)


![7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11004433.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004443.png)
